molecular formula C9H16O B14486311 2-(Ethenyloxy)-3,4-dimethylpent-2-ene CAS No. 65180-24-7

2-(Ethenyloxy)-3,4-dimethylpent-2-ene

Cat. No.: B14486311
CAS No.: 65180-24-7
M. Wt: 140.22 g/mol
InChI Key: JTEBLKQYGFXUKG-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)-3,4-dimethylpent-2-ene is an organic compound with the molecular formula C9H16O It is characterized by the presence of an ethenyloxy group attached to a dimethylpentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)-3,4-dimethylpent-2-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylpent-2-ene with ethenyl alcohol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethenyloxy)-3,4-dimethylpent-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or alcohols.

    Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.

    Substitution: The compound can participate in substitution reactions where the ethenyloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(Ethenyloxy)-3,4-dimethylpent-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Ethenyloxy)-3,4-dimethylpent-2-ene exerts its effects involves interactions with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethenyloxy)-3,4-dimethylpent-2-ene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

65180-24-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-ethenoxy-3,4-dimethylpent-2-ene

InChI

InChI=1S/C9H16O/c1-6-10-9(5)8(4)7(2)3/h6-7H,1H2,2-5H3

InChI Key

JTEBLKQYGFXUKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C(C)OC=C)C

Origin of Product

United States

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